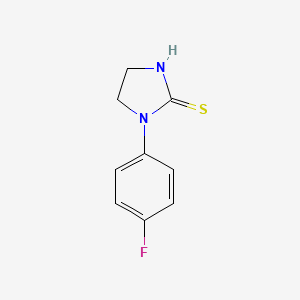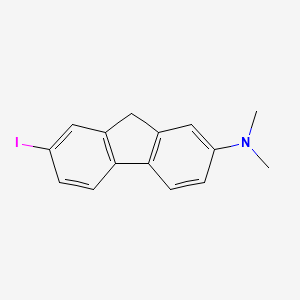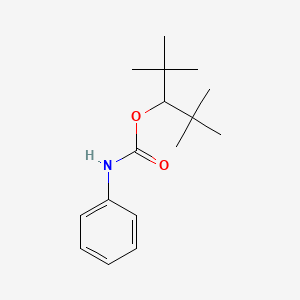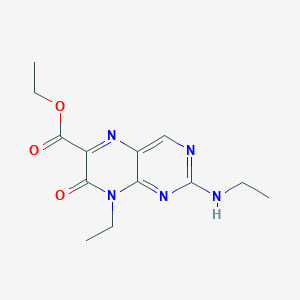
Ethyl 8-ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 8-ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of ethyl 2-(ethylamino)acetate with appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like glacial acetic acid and catalysts such as ammonium acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing, solvent extraction, and purification through techniques like column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 8-ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Ethyl 8-ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Ethyl 8-ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(ethylamino)acetate: A simpler compound with similar functional groups.
Ethyl 2-(propan-2-ylamino)acetate: Another related compound with a different alkyl group.
Ethyl 2-(methylamino)acetate: A compound with a methyl group instead of an ethyl group.
Uniqueness
Ethyl 8-ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylate is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
2144-73-2 |
|---|---|
Formule moléculaire |
C13H17N5O3 |
Poids moléculaire |
291.31 g/mol |
Nom IUPAC |
ethyl 8-ethyl-2-(ethylamino)-7-oxopteridine-6-carboxylate |
InChI |
InChI=1S/C13H17N5O3/c1-4-14-13-15-7-8-10(17-13)18(5-2)11(19)9(16-8)12(20)21-6-3/h7H,4-6H2,1-3H3,(H,14,15,17) |
Clé InChI |
DUDINGOUJXFVDD-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC=C2C(=N1)N(C(=O)C(=N2)C(=O)OCC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


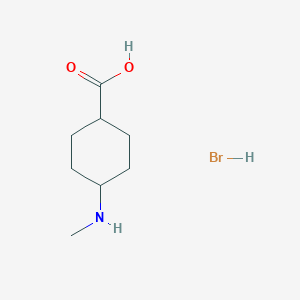
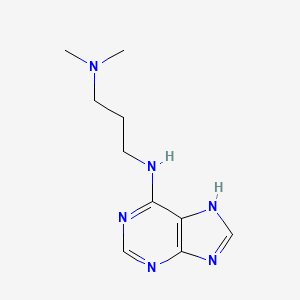
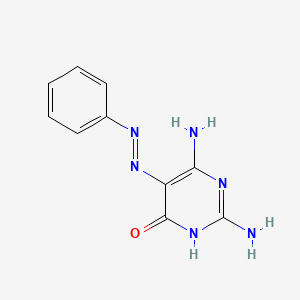

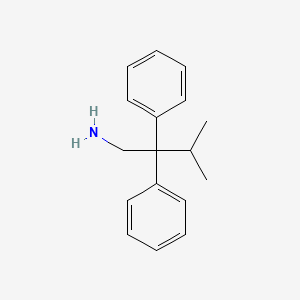
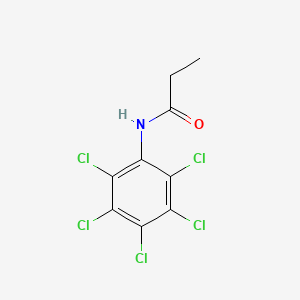
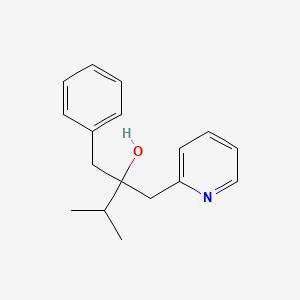
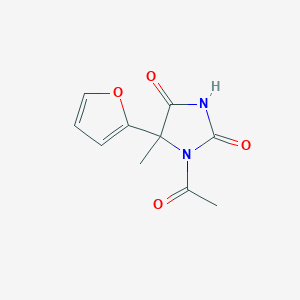

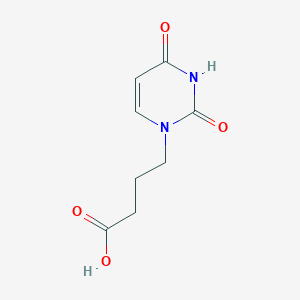
![7-Iodo-pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B14000260.png)
